molecular formula C11H5F9N2 B14367641 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- CAS No. 91074-94-1

1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)-

Cat. No.: B14367641
CAS No.: 91074-94-1
M. Wt: 336.16 g/mol
InChI Key: KJHMUMNZXGGXIH-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-phenylenediamine and fluorinated reagents.

    Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with a fluorinated aldehyde or ketone to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: Hexafluoropropylene oxide, trifluoromethyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s lipophilicity, stability, and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound without fluorine substitutions.

    1H-Benzimidazole, 2-(trifluoromethyl)-: A similar compound with only a trifluoromethyl group.

    1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-: A similar compound with only a hexafluoropropyl group.

Uniqueness

1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is unique due to the presence of both hexafluoropropyl and trifluoromethyl groups. These fluorine-rich substituents can significantly enhance the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated or partially fluorinated counterparts.

Properties

CAS No.

91074-94-1

Molecular Formula

C11H5F9N2

Molecular Weight

336.16 g/mol

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C11H5F9N2/c12-7(9(13,14)15)11(19,20)22-6-4-2-1-3-5(6)21-8(22)10(16,17)18/h1-4,7H

InChI Key

KJHMUMNZXGGXIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(C(C(F)(F)F)F)(F)F)C(F)(F)F

Origin of Product

United States

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